4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol
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Overview
Description
4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol is a complex organic compound that features a phenolic group and an imino linkage to a 3,4-dihydro-1H-isochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol typically involves the condensation of 3,4-dihydro-1H-isochromen-1-ylmethylamine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine linkage can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-isochromen-1-ylmethylamine: A precursor in the synthesis of the target compound.
4-Hydroxybenzaldehyde: Another precursor used in the synthesis.
Quinones: Oxidation products of the phenolic group.
Uniqueness
4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol is unique due to its combination of a phenolic group and an imino linkage to a 3,4-dihydro-1H-isochromene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isochromen-1-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C17H17NO2/c19-15-7-5-13(6-8-15)11-18-12-17-16-4-2-1-3-14(16)9-10-20-17/h1-8,11,17,19H,9-10,12H2 |
InChI Key |
OOUZVIROZSTRII-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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